molecular formula C19H17N3O3 B6940499 N-(3,4-dihydro-2H-chromen-6-yl)-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide

N-(3,4-dihydro-2H-chromen-6-yl)-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide

Cat. No.: B6940499
M. Wt: 335.4 g/mol
InChI Key: VCBFHTUMINJPOF-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-6-yl)-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-6-yl)-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12-17(18(22-25-12)15-6-2-3-9-20-15)19(23)21-14-7-8-16-13(11-14)5-4-10-24-16/h2-3,6-9,11H,4-5,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBFHTUMINJPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-chromen-6-yl)-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the formation of the chromene core. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced techniques such as microwave-assisted synthesis or flow chemistry. These methods can enhance the efficiency and yield of the reactions, making the production process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene core makes it a versatile intermediate in organic synthesis.

Biology: Biologically, N-(3,4-dihydro-2H-chromen-6-yl)-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide has shown potential as an antioxidant and neuroprotective agent. It can help in protecting neuronal cells from oxidative stress and damage.

Medicine: In medicine, this compound is being explored for its therapeutic potential in treating various conditions, including neurodegenerative diseases and inflammation-related disorders. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industry, this compound can be used in the development of new materials and chemicals with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which N-(3,4-dihydro-2H-chromen-6-yl)-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide exerts its effects involves the modulation of molecular targets and pathways. It may interact with specific receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact molecular targets and pathways involved are still under investigation, but its antioxidant and anti-inflammatory properties suggest involvement in pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

  • N-(3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline

  • 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone

  • 6-hydrazinyl-4-methyl-2H-chromen-2-one

Uniqueness: N-(3,4-dihydro-2H-chromen-6-yl)-5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxamide stands out due to its unique combination of chromene and oxazole groups, which contribute to its distinct biological activities. Compared to similar compounds, it may exhibit superior antioxidant and neuroprotective effects, making it a valuable candidate for further research and development.

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